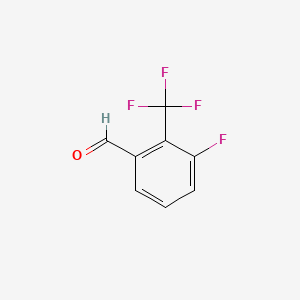

3-Fluoro-2-(trifluoromethyl)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, a novel copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed, providing access to trifluoromethylated naphthoquinones . This method could potentially be adapted for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and electronic nature of benzaldehyde derivatives have been investigated, particularly focusing on the interactions involving organic fluorine. For example, trifluoromethylated benzanilides have been synthesized, and their structures were analyzed to understand the role of weak intermolecular interactions, such as hydrogen bonding and the "fluorous effect" . These findings could be extrapolated to 3-Fluoro-2-(trifluoromethyl)benzaldehyde, suggesting that similar weak interactions may influence its molecular conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of fluorine-containing aldehydes has been studied in various contexts. Fluorinated 3-oxoesters have been shown to react with aldehydes to form different products depending on the reaction conditions . Additionally, the benzaldehyde/boron trifluoride adduct has been characterized, demonstrating the influence of Lewis acid complexation on the reactivity of the carbonyl group . These studies provide insights into the potential reactivity of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in the presence of nucleophiles and Lewis acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability and low moisture absorption . While the specific properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde are not directly reported, the presence of fluorine atoms in its structure suggests that it may also possess unique physical and chemical properties that could be beneficial in material applications.

Aplicaciones Científicas De Investigación

Catalytic Transformations and Synthesis

Fluorinated benzaldehydes serve as crucial intermediates in catalytic processes for synthesizing complex organic compounds. For instance, they participate in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds, which are significant in medicinal chemistry (Wu et al., 2021). Similarly, palladium-catalyzed ortho C-H methylation and fluorination of benzaldehydes using transient directing groups highlight the versatility of fluorinated aldehydes in creating structurally diverse molecules (Chen & Sorensen, 2018).

Anticancer Activity

The synthesis of fluorinated analogs of combretastatin A-4 from fluorinated benzaldehydes demonstrates the critical role of these compounds in developing potent anticancer agents. The study reports the preservation of cell growth inhibitory properties in the most active fluoro analog, indicating the potential of fluorinated benzaldehydes in medicinal chemistry (Lawrence et al., 2003).

Materials Science

In materials science, fluorinated benzaldehydes contribute to the development of novel polymers and materials. For example, the synthesis and copolymerization of fluorinated isobutyl phenylcyanoacrylates demonstrate the utility of fluorinated benzaldehydes in creating materials with unique properties (Cimino et al., 2020). Moreover, the synthesis of fluorinated microporous polyaminals for adsorption of carbon dioxide highlights the environmental applications of these compounds (Li, Zhang, & Wang, 2016).

Pharmaceutical Applications

The development of fluorine-18 labeled compounds for PET imaging further emphasizes the significance of fluorinated benzaldehydes in pharmaceutical research. The synthesis and application of fluorine-18 labeled Ruppert-Prakash reagent for creating 18F-trifluoromethylated compounds showcase the potential of fluorinated benzaldehydes in diagnostic medicine (Pees et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQGKGKDRPRFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377717 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(trifluoromethyl)benzaldehyde | |

CAS RN |

924817-93-6 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)